molecular formula C18H25NO6 B191547 Integerrimine N-oxide CAS No. 85955-28-8

Integerrimine N-oxide

Cat. No.: B191547
CAS No.: 85955-28-8
M. Wt: 351.4 g/mol
InChI Key: PLGBHVNNYDZWGZ-NRTYDQPPSA-N
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Description

Integerrimine N-oxide is a pyrrolizidine alkaloid (PA) belonging to the retronecine (RET) structural class, characterized by a 1,2-unsaturated necine base with an oxygenated N-oxide group . It is commonly found in plants of the Senecio genus (e.g., S. vulgaris) and Gynura species (e.g., G. bicolor, G. divaricata), where it accumulates in both roots and shoots . As an N-oxide derivative, it is considered a protoxin, requiring metabolic activation (reduction to the parent alkaloid, integerrimine) to exert hepatotoxic and genotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Integerrimine N-oxide typically involves the oxidation of integerrimine. This process can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the N-oxide group without over-oxidation .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows the principles of organic synthesis involving the extraction of integerrimine from plant sources, followed by its chemical oxidation. The extraction process often involves solvent extraction techniques using solvents like methanol or ethanol, followed by purification steps such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural and Functional Similarities

Integerrimine N-oxide shares structural homology with other RET-type PA N-oxides, including senecionine N-oxide , seneciphylline N-oxide , and retrorsine N-oxide , all featuring a retronecine backbone with variable esterifying acids (Table 1) . These compounds differ in their side-chain configurations, influencing their bioavailability, toxicity, and metabolic pathways.

Table 1: Structural Comparison of RET-Type PA N-Oxides

Compound Core Structure Esterifying Acid(s) Molecular Weight (Da) Key Plant Sources
This compound Retronecine Viridifloric acid ~413 Senecio vulgaris, Gynura spp.
Senecionine N-oxide Retronecine Senecic acid ~413 Senecio spp., Gynura spp.
Retrorsine N-oxide Retronecine Retrorsinic acid ~413 Senecio vulgaris, Heliotropium spp.
Seneciphylline N-oxide Retronecine Seneciphyllinic acid ~413 Senecio vulgaris, G. divaricata

Occurrence and Concentration in Plants

Quantitative analyses reveal significant variation in PA N-oxide concentrations across plant species and geographic regions (Table 2). In Senecio vulgaris, this compound dominates in roots (248.1–998.6 µg/g), while senecionine N-oxide is more abundant in shoots (1049.0–2675.2 µg/g) . Regional differences are notable; for example, G. divaricata from Nanjing contains senecionine N-oxide and seneciphylline N-oxide, whereas G. bicolor from the same region produces retrorsine N-oxide .

Table 2: Concentration Ranges of PA N-Oxides in Selected Plants

Plant Species Tissue This compound (µg/g) Senecionine N-Oxide (µg/g) Retrorsine N-Oxide (µg/g) Seneciphylline N-Oxide (µg/g) Source
Senecio vulgaris Roots 248.1–998.6 1049.0–2675.2 5.7–84.7
Gynura divaricata Leaves ND 15.9* ND 25.9*
Lemon balm tea N/A 107.6 µg/kg 539.0 µg/kg ND ND

Biological Activity

Integerrimine N-oxide is a pyrrolizidine alkaloid derived from the plant Senecio brasiliensis. This compound has garnered attention due to its biological activities, particularly its toxicological effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, toxic effects, and comparative analysis with related compounds.

This compound is synthesized through the oxidation of integerrimine using oxidizing agents like hydrogen peroxide or peracids. This process must be carefully controlled to prevent over-oxidation, ensuring the formation of the N-oxide group. The compound can also undergo reduction back to integerrimine or nucleophilic substitution reactions, leading to various derivatives.

This compound primarily exerts its biological effects through interactions with cellular macromolecules. Notably, it can form adducts with DNA and proteins, leading to genotoxic and cytotoxic effects. These interactions are critical in understanding the compound's potential as a toxic agent and its implications in pharmacology .

Toxicological Effects

Research indicates that this compound has significant toxicological implications, particularly concerning prenatal exposure. Studies have shown that exposure to this compound can impair maternal care and adversely affect the physical and behavioral development of offspring in animal models .

StudyFindings
Prenatal Exposure StudyImpaired maternal care and negative developmental outcomes in offspring .
Toxicity AssessmentDemonstrated cytotoxic effects on various cell lines .

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the therapeutic potential of this compound. Some studies suggest that controlled doses may have beneficial effects in specific contexts, such as cancer treatment or as a bioactive compound in herbal medicine .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrrolizidine alkaloids, such as senecionine N-oxide and heliosupine N-oxide. These compounds exhibit similar biological activities but differ in their toxicity profiles and mechanisms of action.

CompoundBiological ActivityToxicity Level
This compoundGenotoxic, cytotoxicHigh
Senecionine N-oxideSimilar to integerrimineModerate to High
Heliosupine N-oxideAntimicrobial propertiesModerate

Case Studies

  • Prenatal Toxicity : A study conducted on rats demonstrated that prenatal exposure to this compound led to significant developmental issues in offspring, highlighting the need for caution regarding its use in herbal preparations .
  • Cellular Interaction Studies : Research has shown that this compound interacts with DNA, forming adducts that can lead to mutations and cancerous transformations in vitro .

Chemical Reactions Analysis

Oxidation Reactions

Integerrimine N-oxide is synthesized via the oxidation of its parent alkaloid, integerrimine, under controlled conditions:

  • Primary oxidizing agents : Hydrogen peroxide (H₂O₂) or peracids (e.g., peracetic acid) at elevated temperatures (70–130°C) .

  • Reaction conditions : Optimal conversion is achieved at 7 equivalents of H₂O₂ and 30-minute residence time in flow reactors, minimizing side reactions like over-oxidation .

Mechanistic pathway :
The oxidation involves nucleophilic attack on the nitrogen atom, forming the N-oxide group. This process is thermodynamically favorable but requires precise temperature control to avoid explosive decomposition of peracids .

Reduction Reactions

The N-oxide group undergoes facile reduction to regenerate the tertiary amine (integerrimine):

  • Common reducing systems :

    Reagent SystemConditionsEfficiencySource
    Zn/AcOHRoom temp>90% yield
    Mo-based catalysts with alcohols120°C, 2 mol% catalystNear-quantitative
    Pd/C + H₂1 atm H₂, RTModerate

Key applications :

  • Regeneration of integerrimine for comparative biological studies .

  • Removal of N-oxide functionality in synthetic intermediates .

Substitution Reactions

The N-oxide group enhances electrophilic substitution at adjacent positions:

  • Nucleophilic attack : Amines or thiols under basic conditions target the electron-deficient nitrogen, forming derivatives (e.g., sulfonamides) .

  • O-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, useful in pharmacological modifications .

Example :

Integerrimine N oxide+R XIntegerrimine O R+X\text{Integerrimine N oxide}+\text{R X}\rightarrow \text{Integerrimine O R}^+\text{X}^-

R = alkyl/aryl group; X = halide .

Thermal and Acid-Promoted Rearrangements

This compound undergoes structural rearrangements under specific conditions:

Cope Elimination

At 150–200°C, β-hydrogen abstraction leads to alkene formation and hydroxylamine byproducts:

Integerrimine N oxideΔAlkene+Hydroxylamine\text{Integerrimine N oxide}\xrightarrow{\Delta}\text{Alkene}+\text{Hydroxylamine}

Requires β-hydrogens on alkyl substituents .

Polonovski Reaction

In the presence of acetic anhydride, cleavage produces acetamide and aldehyde fragments:

Integerrimine N oxide+(Ac)2OAcetamide+Aldehyde\text{Integerrimine N oxide}+(\text{Ac})_2\text{O}\rightarrow \text{Acetamide}+\text{Aldehyde}

Mechanism involves N-O bond cleavage via intermediate acylation .

Meisenheimer Rearrangement

N-allyl or N-benzyl derivatives undergo 1,2- or 2,3-shifts under thermal/acidic conditions, yielding hydroxylamine derivatives .

Comparative Reactivity with Related N-Oxides

Reaction TypeThis compoundPyridine N-oxideSenecionine N-oxide
Reduction Rate (Zn/AcOH)FastModerateSlow
Thermal StabilityDecomposes >150°CStable to 200°CDecomposes >130°C
O-Alkylation EfficiencyHighHighModerate

Data synthesized from .

Q & A

Basic Research Questions

Q. What are the primary chemical properties and natural sources of Integerrimine N-oxide?

this compound (C₁₈H₂₅NO₆, CAS 85955-28-8) is a pyrrolizidine alkaloid (PA) N-oxide derivative, structurally characterized by its oxidized tertiary nitrogen. It is naturally found in plants of the Senecio genus, including Senecio brasiliensis and Senecio scandens, where it accumulates in roots and shoots alongside other PAs like senecionine and retrorsine N-oxide . Its physical properties include a molecular weight of 351.4 g/mol and a powder form with a melting point below -20°C . Standardized analytical reference materials are available at ≥98% purity for laboratory use .

Q. What methodologies are recommended for detecting and quantifying this compound in plant matrices?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plant tissues. Protocols involve:

  • Extraction : Methanol or ethanol-based solvent systems with acidification (e.g., 0.1% formic acid) to stabilize N-oxides.
  • Separation : Reversed-phase C18 columns with gradient elution.
  • Detection : Multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 352→336 for quantification) .
    Cross-validation with nuclear magnetic resonance (NMR) is advised for structural confirmation .

Q. How does the concentration of this compound vary across plant populations and tissues?

In Senecio vulgaris, this compound concentrations range from 1.7 to 998.6 µg/g in roots and <LOD (limit of detection) to 242.2 µg/g in shoots, with significant inter-population variation linked to ecological factors (e.g., soil composition, herbivory pressure) . Comparative studies show higher accumulation in roots versus shoots, suggesting tissue-specific biosynthesis or translocation mechanisms .

Advanced Research Questions

Q. What experimental models are used to assess the developmental toxicity of this compound?

Prenatal exposure studies in rats are the primary model. Key protocols include:

  • Dosing : Administration of this compound (e.g., 5–20 mg/kg/day) via oral gavage during gestation.
  • Endpoints : Maternal toxicity (e.g., weight loss), offspring neurobehavioral deficits (e.g., delayed reflex maturation), and striatal neurotransmitter dysregulation (e.g., dopamine and serotonin levels) .
  • Long-term effects : Postnatal assessments reveal persistent motor dysfunction and altered anxiety-like behavior in adulthood, validated through open-field tests and elevated plus-maze assays .

Q. How do structure-activity relationship (SAR) analyses inform the mutagenicity risk of this compound?

SAR fingerprinting identifies aromatic N-oxide substructures as potential mutagenicity alerts. For this compound:

  • Mechanism : Metabolic activation via cytochrome P450 generates reactive pyrrolic intermediates capable of DNA cross-linking .
  • Data sources : Public (e.g., EPA ToxCast) and proprietary databases are mined to correlate substructures (e.g., quindioxin-like motifs) with Ames test outcomes.
  • Risk classification : While general aromatic N-oxide alerts are downgraded, this compound’s specific substructure aligns with benzo[c][1,2,5]oxadiazole 1-oxide, warranting caution in genotoxicity screening .

Q. What immunological endpoints are affected by chronic this compound exposure?

Subchronic dosing in rodents (28-day exposure, 10 mg/kg/day) reveals:

  • Hematotoxicity : Reduced bone marrow cellularity and leukopenia.
  • Immunosuppression : Impaired macrophage phagocytosis and nitric oxide production, measured via ex vivo peritoneal macrophage assays .
  • Dose dependency : Lower doses (5 mg/kg) show minimal effects, highlighting threshold-based risk assessment frameworks .

Q. How do ecological factors influence the biosynthesis of this compound in Senecio species?

Field studies demonstrate:

  • Biotic stressors : Herbivory induces upregulation of PA biosynthesis genes, increasing this compound production by 2–3× in damaged tissues.
  • Abiotic factors : Nitrogen-rich soils correlate with higher PA concentrations, while drought stress reduces alkaloid diversity .
    Metabolomic profiling (GC-MS/LC-MS) and transcriptomic analyses (RNA-seq) are critical for mapping biosynthetic pathways .

Q. Methodological Recommendations

  • Toxicity Screening : Combine in vitro Ames tests with in vivo micronucleus assays to address false negatives in bacterial mutagenicity models .
  • Analytical Validation : Use isotopic dilution (e.g., ¹³C-labeled internal standards) to improve LC-MS/MS accuracy in complex plant matrices .
  • Ecological Studies : Employ controlled mesocosm experiments to isolate environmental variables affecting PA biosynthesis .

Properties

IUPAC Name

(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBHVNNYDZWGZ-NRTYDQPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85955-28-8
Record name Integerrimine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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